![molecular formula C15H11ClO B12902723 2-[(4-Chlorophenyl)methyl]-1-benzofuran CAS No. 55877-45-7](/img/structure/B12902723.png)
2-[(4-Chlorophenyl)methyl]-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them privileged structures in drug discovery . The compound consists of a benzofuran ring fused with a 4-chlorobenzyl group, which imparts specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied due to its mild and functional group-tolerant conditions . The process involves the coupling of a boron reagent with a halogenated benzofuran derivative in the presence of a palladium catalyst. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzyl)benzofuran may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts is optimized for cost-effectiveness and yield. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobenzyl)benzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted benzofurans, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, which lacks the 4-chlorobenzyl group.
2-Benzofuranyl-(4-chlorophenyl)methanone: A similar compound with a different substitution pattern.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Uniqueness
2-(4-Chlorobenzyl)benzofuran is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Propiedades
Número CAS |
55877-45-7 |
|---|---|
Fórmula molecular |
C15H11ClO |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c16-13-7-5-11(6-8-13)9-14-10-12-3-1-2-4-15(12)17-14/h1-8,10H,9H2 |
Clave InChI |
CPTZLEUOIGFXGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B12902656.png)
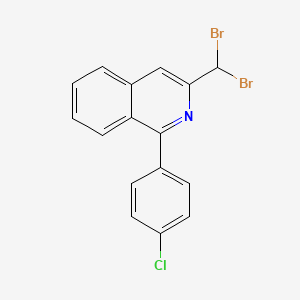
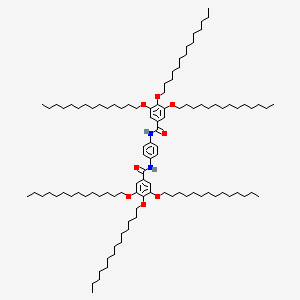

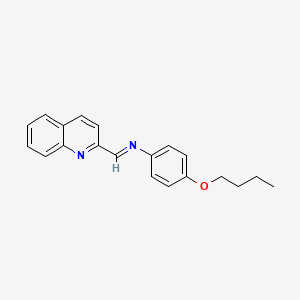
![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
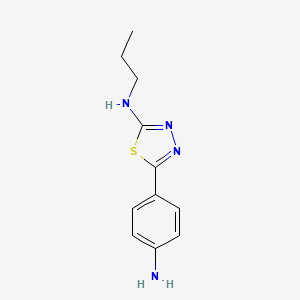


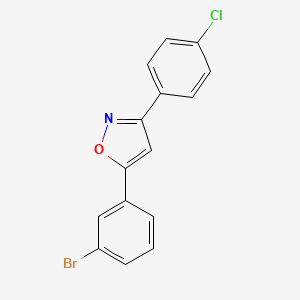
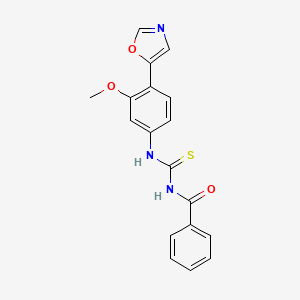

![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
